1-Isocyanato-3-prop-2-enoxybenzene
Description
1-Isocyanato-3-prop-2-enoxybenzene (CAS: 198283-44-2) is an aromatic isocyanate characterized by a benzene ring substituted with an isocyanate (-NCO) group at position 1 and a propenoxy (allyl ether, -O-CH₂-CH=CH₂) group at position 2. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol. The compound’s reactivity stems from the electrophilic isocyanate group, which participates in nucleophilic addition reactions with alcohols, amines, and water, making it valuable in synthesizing polyurethanes, adhesives, and coatings . The propenoxy moiety introduces additional reactivity via its double bond, enabling crosslinking or copolymerization in polymer systems.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-isocyanato-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-6-13-10-5-3-4-9(7-10)11-8-12/h2-5,7H,1,6H2 |
InChI Key |
GBPAYWNNAZKORT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-prop-2-enoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-prop-2-enoxybenzene with phosgene to introduce the isocyanate group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-isocyanato-3-prop-2-enoxybenzene often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-prop-2-enoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and catalysts such as triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
1-Isocyanato-3-prop-2-enoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-isocyanato-3-prop-2-enoxybenzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Electrophilicity of -NCO Group: Electron-withdrawing substituents (e.g., -NO₂, -CF₃ in 16588-71-9) enhance the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles. This makes such compounds suitable for high-reactivity applications like fast-curing adhesives. Electron-donating groups (e.g., -OCH₃ in 7019-13-8) reduce electrophilicity, slowing reactivity and favoring controlled polymerization processes.
- Propenoxy vs. Alkoxy Substituents: The propenoxy group in the target compound introduces allylic double bonds, enabling secondary reactions (e.g., radical polymerization or Michael addition). This contrasts with methoxy or methylsulfanyl groups (7019-13-8, 32768-02-8), which lack unsaturated bonds and primarily influence solubility and steric effects.
Research Findings and Trends
- Structure-Property Relationships: Aromatic isocyanates with unsaturated side chains (e.g., propenoxy) enable post-polymerization modifications, expanding application scope in smart materials. Sulfur-containing isocyanates (32768-02-8) show promise in self-healing polymers due to thiol-isocyanate click chemistry.
Environmental and Regulatory Considerations :
- Fluorinated isocyanates (16588-71-9) face scrutiny due to persistence in ecosystems, driving research into biodegradable alternatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
